

Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Formamide-d1** (DCONH₂), a deuterated isotopologue of formamide, widely utilized in advanced scientific research and drug development. This document details its isotopic enrichment, purity levels, analytical methodologies for its characterization, and key applications, with a focus on providing practical information for laboratory use.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for **Formamide-d1**, including typical isotopic enrichment, purity levels, and physical properties.

Table 1: Isotopic Enrichment and Purity of Commercial Formamide-d1

Parameter	Typical Specification	Notes
Isotopic Enrichment (D atom %)	≥ 99%[1]	Indicates the percentage of deuterium atoms at the formyl position.
Chemical Purity	≥ 98%	Determined by methods such as GC-MS or NMR.
Water Content	Variable	Water is a common impurity and can affect certain applications.

Table 2: Physical and Chemical Properties of Formamide-d1

Property	Value
Chemical Formula	DCONH ₂
Molecular Weight	46.05 g/mol [1]
CAS Number	35692-88-7[1]
Appearance	Colorless liquid
Boiling Point	~210 °C (decomposes)
Melting Point	~2-4 °C
Density	~1.13 g/mL at 25 °C

Table 3: Common Impurities in Deuterated Solvents and their ¹H NMR Chemical Shifts

This table provides a reference for identifying potential impurities in **Formamide-d1** via ¹H NMR spectroscopy. Chemical shifts can vary slightly based on the solvent matrix and temperature.

Impurity	¹H Chemical Shift (ppm) in DMSO-d₅
Water (H ₂ O)	~3.33
Formamide (undeuterated)	~7.9 (CHO), ~7.1 & 6.8 (NH ₂)
Formic Acid	~8.0 (CHO), ~12.0 (COOH)
Ammonium Formate	~8.2 (CHO), ~7.0 (NH ₄ +)
Methanol	~3.17 (CH₃), ~4.09 (OH)
Acetone	~2.09
Acetonitrile	~2.07
Source: Adapted from common laboratory solvent impurity tables.[2][3]	

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of **Formamide-d1**.

Synthesis of Formamide-d1

A common laboratory-scale synthesis of **Formamide-d1** involves the reaction of a deuterated formic acid equivalent with ammonia. One established method is the ammonolysis of methyl formate-d1.

Protocol: Synthesis of Formamide-d1 from Methyl Formate-d1

- Reaction Setup: A pressure-resistant reaction vessel is charged with methyl formate-d1. The vessel is cooled in an ice bath.
- Ammonolysis: Anhydrous ammonia gas is slowly bubbled through the cooled methyl
 formate-d1 with constant stirring. The reaction is typically carried out in a closed system to
 maintain a positive pressure of ammonia. The molar ratio of ammonia to methyl formate-d1
 should be in excess to drive the reaction to completion.

- Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the methyl formate-d1 peak and the appearance of the Formamide-d1 peak.
- Work-up: Once the reaction is complete, the excess ammonia is carefully vented. The
 resulting mixture contains Formamide-d1 and methanol as a byproduct.
- Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the higher-boiling Formamide-d1 from the more volatile methanol.

Purification of Formamide-d1

High purity **Formamide-d1** is crucial for many applications. The following protocols can be used to remove common impurities.

Protocol: Purification by Fractional Distillation

- Apparatus: A fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) is assembled.
- Distillation: The crude **Formamide-d1** is placed in the distillation flask. The system is evacuated to a low pressure (e.g., <1 mmHg).
- Fraction Collection: The temperature is slowly increased. The first fraction, containing volatile impurities and any remaining methanol, is discarded. The main fraction of pure Formamided is collected at its boiling point at the given pressure. The distillation should be stopped before all the material is distilled to avoid the concentration of non-volatile impurities.

Protocol: Purification by Crystallization

- Cooling: The **Formamide-d1** is cooled to just below its freezing point (around 2 °C).
- Initiation of Crystallization: Crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure formamide.
- Fractional Freezing: The flask is allowed to slowly warm up. The initial melt, which will contain a higher concentration of impurities, is discarded. The remaining solid is then melted to yield purified **Formamide-d1**. This process can be repeated for higher purity.

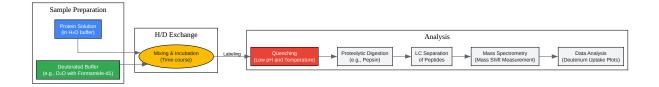
Analytical Methods for Isotopic Enrichment and Purity Determination

Protocol: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the **Formamide-d1** sample is dissolved in a suitable NMR solvent (e.g., DMSO-d₆). An internal standard with a known concentration can be added for quantitative analysis.
- ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The isotopic enrichment is determined by comparing the integral of the residual proton signal of the formyl group (HCO) to the integral of a proton signal from a known internal standard or to the integral of the -NH₂ protons.
- ²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of a strong signal corresponding to the formyl deuterium confirms the isotopic labeling. The relative integrals of different deuterium signals can provide information on the distribution of the isotope.

Protocol: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The **Formamide-d1** sample is diluted with a suitable solvent (e.g., methanol or acetone). An internal standard can be added for quantitative analysis.
- GC Separation: The sample is injected into a GC equipped with a polar capillary column (e.g., a wax-type column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- MS Detection: The separated components are introduced into the mass spectrometer. The
 mass spectrum of each component is recorded. The chemical purity is determined by
 integrating the peak area of Formamide-d1 and comparing it to the total area of all peaks in
 the chromatogram. The identity of impurities can be confirmed by comparing their mass
 spectra to a library database.

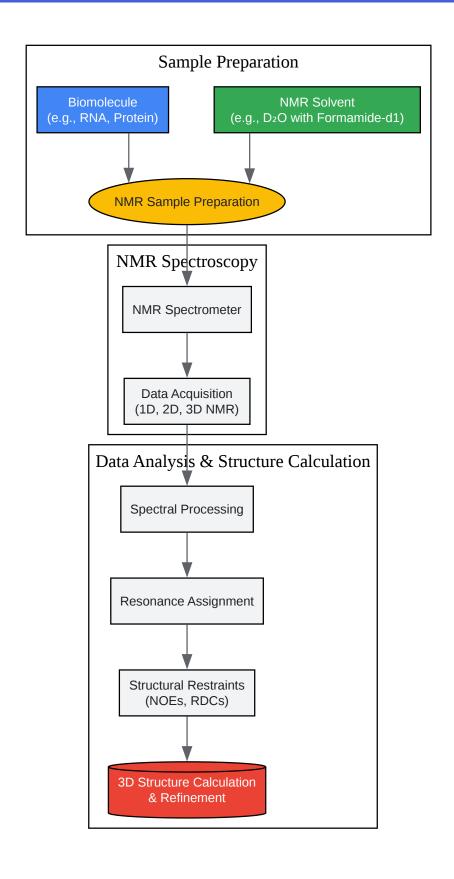


Applications and Workflows

Formamide-d1 is a valuable tool in several advanced research areas due to the unique properties of deuterium.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

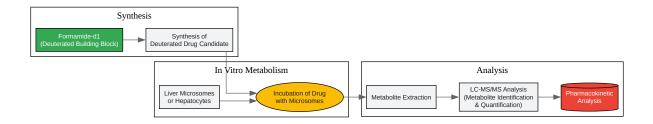
HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. In this method, the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent like D₂O is monitored over time. While D₂O is the primary source of deuterium, **Formamide-d1** can be used in specific applications, for example, as a component of the solvent system to maintain protein solubility or to study exchange in non-aqueous environments.


Click to download full resolution via product page

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

NMR Spectroscopy of Biomolecules

In nuclear magnetic resonance (NMR) spectroscopy of biomolecules like proteins and RNA, spectral overlap can be a significant challenge, especially for larger molecules. Deuteration of the solvent or the molecule itself can simplify complex spectra. **Formamide-d1** is used as a denaturant in studies of nucleic acid stability and can also be employed as a component of the solvent system in specific NMR experiments.


Click to download full resolution via product page

Caption: General workflow for biomolecular structure determination by NMR.

Drug Metabolism Studies

Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies. While **Formamide-d1** itself is not a drug, it can be used as a deuterated building block in the synthesis of more complex deuterated molecules. The incorporation of deuterium can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism (the "deuterium kinetic isotope effect"). This can be a strategic approach in drug design to improve pharmacokinetic properties. Mass spectrometry is the primary analytical technique in these studies.[4][5][6]

Click to download full resolution via product page

Caption: Workflow for drug metabolism studies using deuterated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdnisotopes.com [cdnisotopes.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]
- 5. An evaluation of tandem mass spectrometry in drug metabolism studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338169#formamide-d1-isotopic-enrichment-and-purity-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com